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Abstract
CS2164, also known as Chiauranib, is a novel, orally active small molecule inhibitor that

potently and selectively targets key kinases involved in three critical pathways for tumor

development: angiogenesis, mitosis, and chronic inflammation. By simultaneously inhibiting

vascular endothelial growth factor receptors (VEGFRs), Aurora B kinase, and colony-

stimulating factor 1 receptor (CSF-1R), along with other related kinases, CS2164 demonstrates

a comprehensive anti-tumor efficacy. This technical guide provides an in-depth profile of

CS2164, including its kinase inhibitory activity, preclinical and clinical data, and detailed

experimental methodologies.

Core Mechanism of Action
CS2164 is a multi-target inhibitor designed to concurrently suppress tumor cell proliferation,

tumor angiogenesis, and modulate the tumor immune microenvironment. Its mechanism of

action is centered on the potent inhibition of several key protein kinases.

The primary targets of CS2164 include:

Angiogenesis-related kinases: VEGFR1, VEGFR2, VEGFR3, Platelet-Derived Growth Factor

Receptor α (PDGFRα), and c-Kit.[1]
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Mitosis-related kinase: Aurora B.[1]

Chronic inflammation-related kinase: CSF-1R.[1]

By inhibiting these targets, CS2164 exerts a multi-pronged attack on cancer, leading to the

inhibition of tumor growth and angiogenesis.[1][2]

Kinase Inhibition Profile
CS2164 demonstrates high potency against its primary targets, with IC50 values in the single-

digit nanomolar range.[1] The compound exhibits a high degree of selectivity, with minimal

activity against a broad panel of other kinases, G-protein coupled receptors (GPCRs), and ion

channels, suggesting a favorable safety profile.[2][3]

Table 1: In Vitro Kinase Inhibitory Activity of CS2164
Target Kinase IC50 (nM) Pathway Association

VEGFR1 Single-digit nM range Angiogenesis

VEGFR2 7 Angiogenesis

VEGFR3 Single-digit nM range Angiogenesis

PDGFRα Single-digit nM range Angiogenesis

c-Kit Single-digit nM range Angiogenesis

Aurora B 9 Mitosis

CSF-1R 7
Inflammation/Tumor

Microenvironment

PDGFRβ 93 Angiogenesis

Data compiled from preclinical studies.[1]

CS2164 has shown moderate inhibitory activity (100 nM < IC50 < 500 nM) against c-RAF,

DDR2, PLK1, and PLK3. It displays little to no activity (IC50 > 500 nM) against a wide range of

other kinases.[1]
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Signaling Pathways Modulated by CS2164
CS2164's multi-targeted approach allows it to interfere with several critical signaling cascades

that drive tumor progression.

Inhibition of Angiogenesis Signaling
CS2164's potent inhibition of VEGFR and PDGFR blocks the downstream signaling necessary

for the formation of new blood vessels, a process critical for tumor growth and metastasis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Signaling

VEGF

VEGFR

PDGF

PDGFR

PLCγ

PI3K

RAS

Endothelial Cell
Proliferation & Migration

Akt

RAF

MEK

ERK

CS2164

Click to download full resolution via product page

CS2164 Inhibition of Angiogenesis Pathways

Disruption of Mitosis
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By inhibiting Aurora B kinase, a key regulator of cell division, CS2164 induces a G2/M cell cycle

arrest. This leads to a halt in tumor cell proliferation. A direct substrate of Aurora B,

phosphorylated histone H3 (p-H3), is substantially reduced upon treatment with CS2164.[1]
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CS2164's Effect on the Mitotic Pathway

Modulation of the Tumor Microenvironment
CS2164's inhibition of CSF-1R leads to the suppression of monocyte-to-macrophage

differentiation. This can alter the tumor microenvironment by reducing the population of tumor-

associated macrophages (TAMs), which are known to promote tumor growth and suppress

anti-tumor immunity.[1]
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CS2164's Impact on the Tumor Microenvironment

Experimental Protocols
In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CS2164 against a

panel of kinases.

Methodology:

Kinase activity is measured using a radiometric assay that quantifies the incorporation of

the γ-phosphate of [γ-33P]ATP into a peptide substrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15605958?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactions are initiated by the addition of [γ-33P]ATP.

Following a 40-minute incubation at room temperature, the reactions are stopped by the

addition of 3% phosphoric acid.

Aliquots of the reaction mixture are spotted onto a P30 filtermat.

The filtermat is washed to remove unincorporated [γ-33P]ATP.

The amount of 33P remaining on the filtermat, corresponding to the phosphorylated

substrate, is measured using a scintillation counter.

CS2164 is tested at various concentrations to determine the IC50 value for each kinase.

Cell Viability and Proliferation Assay (MTT Assay)
Objective: To assess the effect of CS2164 on the viability and proliferation of cancer cell

lines.

Methodology:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of CS2164 or a vehicle control for a

specified period (e.g., 72 hours).

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) is added to each well.

The plates are incubated for 4 hours to allow for the conversion of MTT to formazan

crystals by metabolically active cells.

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Cell viability is calculated as a percentage of the vehicle-treated control, and the GI50

(concentration for 50% of maximal inhibition of cell proliferation) is determined.
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In Vivo Human Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CS2164 in a living organism.

Methodology:

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.

Human cancer cells are subcutaneously injected into the flank of the mice.

Tumor growth is monitored, and when tumors reach a palpable size, the mice are

randomized into treatment and control groups.

CS2164 is administered orally at various doses once daily.

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors are excised, weighed, and may be used for further analysis

(e.g., immunohistochemistry for biomarkers like p-H3 or CD34).

The anti-tumor efficacy is evaluated by comparing the tumor growth in the CS2164-treated

groups to the vehicle-treated control group.

Experimental Workflow
The preclinical evaluation of a multi-kinase inhibitor like CS2164 typically follows a structured

workflow, from initial screening to in vivo efficacy studies.
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CS2164 (Chiauranib) has progressed into clinical trials for various solid tumors.[2] A phase I

dose-escalation study in patients with advanced solid tumors established the maximum

tolerated dose (MTD) and the recommended phase 2 dose (RP2D) at 50 mg administered

orally once daily.[2] The most common treatment-related adverse events were generally mild to

moderate and included fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia,

and hypertension.[2] In this study, 66.7% of patients achieved stable disease.[2] As of early

2021, CS2164 has received Investigational New Drug (IND) clearance from the US FDA to

proceed with a Phase 1b/2 clinical trial for indications including Small Cell Lung Cancer (SCLC)

and Ovarian Cancer.[4]

Conclusion
CS2164 is a promising multi-kinase inhibitor with a well-defined mechanism of action that

targets the key pathways of angiogenesis, mitosis, and inflammation in cancer. Its potent and

selective inhibitory profile, coupled with demonstrated preclinical anti-tumor activity and a

manageable safety profile in early clinical trials, supports its continued development as a

potential therapeutic agent for a range of solid tumors. The comprehensive data presented in

this guide provides a solid foundation for researchers and drug development professionals to

understand and further investigate the therapeutic potential of CS2164.
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To cite this document: BenchChem. [CS2164: A Multi-Kinase Inhibitor Targeting
Angiogenesis, Mitosis, and Inflammation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605958#cs2164-multi-kinase-inhibitor-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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